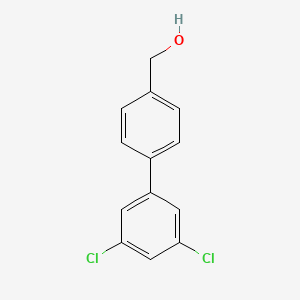

4-(3,5-Dichlorophenyl)benzyl alcohol

Description

Evolution of Research Interests in Dichlorophenyl-Substituted Benzyl (B1604629) Alcohols

The scientific focus on dichlorophenyl-substituted aromatic compounds has undergone a significant transformation over the decades. Initially, interest was heavily concentrated on polychlorinated biphenyls (PCBs) due to their widespread industrial use, for instance as pesticides. However, the persistence and toxicity of many PCB congeners led to a decline in this area of research and a shift towards the synthesis and application of more specific and functionalized biphenyl (B1667301) derivatives.

In recent years, the research landscape has pivoted towards the targeted design of biphenyl compounds with specific substitution patterns to elicit desired biological activities or to serve as precursors in the synthesis of complex molecules. Biphenyl derivatives are now recognized as crucial structural motifs in a vast array of pharmacologically active compounds, including antimicrobial, antifungal, and anti-inflammatory agents. This has spurred interest in the synthesis of functionalized biphenyls, such as those containing hydroxyl or chloro groups, which can be readily modified.

Within this context, dichlorophenyl-substituted benzyl alcohols represent a class of compounds that combine the structural rigidity and synthetic versatility of the biphenyl core with the reactive potential of a benzyl alcohol moiety and the modulating effects of chloro-substituents. While extensive research has been conducted on various isomers, such as 2,4-dichlorobenzyl alcohol, for their antiseptic properties, the specific compound 4-(3,5-Dichlorophenyl)benzyl alcohol remains a less explored entity. Its unique biphenyl structure, as opposed to a single phenyl ring, distinguishes it from more commonly studied dichlorinated benzyl alcohols.

Structural Context and Its Implications for Reactivity in Organic Synthesis

The chemical behavior of this compound is intrinsically linked to its molecular architecture. The molecule consists of a biphenyl system, where one phenyl ring is substituted at the 3 and 5 positions with chlorine atoms, and the other phenyl ring bears a hydroxymethyl group (-CH2OH) at the 4-position.

This structure presents several key features that dictate its reactivity:

The Biphenyl Core: The two phenyl rings linked by a carbon-carbon single bond provide a larger, more rigid scaffold compared to simple benzyl alcohols. This can influence the molecule's interaction with biological targets and its physical properties. The biphenyl unit is a common pharmacophore in drug discovery.

The Benzyl Alcohol Group: The primary alcohol functional group is a versatile site for a variety of chemical transformations. It can be oxidized to the corresponding aldehyde or carboxylic acid, esterified with carboxylic acids or their derivatives, or converted to a benzyl halide, which is an excellent substrate for nucleophilic substitution reactions. The direct use of the hydroxyl group as a leaving group in transition-metal-catalyzed cross-coupling reactions is a more challenging but increasingly explored area of research.

A common and powerful method for the synthesis of biphenyl structures is the Suzuki-Miyaura coupling reaction. This palladium-catalyzed reaction typically involves the cross-coupling of an organoboronic acid or ester with an organic halide or triflate. nih.govwikipedia.org It is conceivable that this compound could be synthesized via a Suzuki coupling between (4-(hydroxymethyl)phenyl)boronic acid and 1,3-dichloro-5-iodobenzene (B1583806) or a related halide.

While specific, documented research on the reactivity of this compound is not abundant in the readily available literature, its structural components suggest a rich potential for use in organic synthesis as a building block for more complex molecules.

Current Gaps and Future Directions in this compound Research

A comprehensive review of the current scientific literature reveals a noticeable gap in the detailed investigation of this compound. While its constituent parts—the biphenyl moiety and the dichlorinated phenyl ring—are well-studied in other contexts, this specific isomer remains largely uncharacterized in terms of its synthesis, reactivity, and potential applications.

The primary gap is the lack of published, in-depth research focusing solely on this compound. Much of the available information is from chemical suppliers, with limited experimental data. This points to a significant opportunity for foundational research.

Future research directions for this compound could productively include:

Development and Optimization of Synthetic Routes: Establishing efficient and scalable methods for the synthesis of this compound is a crucial first step. Exploration of various cross-coupling strategies, such as the Suzuki-Miyaura reaction, would be of significant value.

Comprehensive Physicochemical and Spectroscopic Characterization: A thorough analysis of its physical properties, including a confirmed melting point, and detailed spectroscopic data (NMR, IR, Mass Spectrometry) would provide a much-needed reference for future studies.

Exploration of its Reactivity: Systematic studies of its reactivity at the benzyl alcohol functional group would unlock its potential as a synthetic intermediate. This could involve oxidation, esterification, and conversion to the corresponding benzyl halide to explore subsequent nucleophilic substitution reactions.

Investigation of Potential Biological Activity: Given the prevalence of biphenyl and dichlorophenyl motifs in bioactive molecules, screening this compound and its derivatives for various biological activities (e.g., antimicrobial, antifungal, anticancer) could be a fruitful area of investigation.

Application in Materials Science: The rigid biphenyl structure suggests that this compound could be a useful monomer or building block for the synthesis of novel polymers or liquid crystals with specific thermal or optical properties.

Compound Data

| Property | Value |

| Compound Name | This compound |

| Synonyms | [4-(3,5-dichlorophenyl)phenyl]methanol, (3',5'-Dichloro-[1,1'-biphenyl]-4-yl)methanol, [1,1'-Biphenyl]-4-methanol, 3',5'-dichloro- |

| CAS Number | 198205-91-3 |

| Molecular Formula | C₁₃H₁₀Cl₂O |

| Molecular Weight | 253.12 g/mol |

| Melting Point | Not available in cited literature |

Structure

3D Structure

Properties

IUPAC Name |

[4-(3,5-dichlorophenyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2O/c14-12-5-11(6-13(15)7-12)10-3-1-9(8-16)2-4-10/h1-7,16H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVLZFLZQLXYEMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30461322 | |

| Record name | (3',5'-Dichloro[1,1'-biphenyl]-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30461322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198205-91-3 | |

| Record name | (3',5'-Dichloro[1,1'-biphenyl]-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30461322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 4 3,5 Dichlorophenyl Benzyl Alcohol and Its Role As a Key Intermediate

Convergent and Divergent Synthetic Pathways to the 4-(3,5-Dichlorophenyl)benzyl Alcohol Framework

The synthesis of this compound can be approached through various pathways that assemble the core biphenyl (B1667301) structure and strategically introduce the required functional groups. These routes often rely on modern cross-coupling reactions to build the carbon-carbon bond between the two phenyl rings.

The central challenge in synthesizing the this compound framework is the creation of the carbon-carbon bond linking the two phenyl rings. Modern organometallic cross-coupling reactions are the methods of choice for this transformation, offering high yields and selectivity.

The Suzuki-Miyaura coupling is a premier method for forming C-C bonds and is particularly well-suited for synthesizing biphenyl derivatives. nih.govnih.govarabjchem.org This reaction involves the palladium-catalyzed coupling of an organoboron compound (such as an arylboronic acid) with an organohalide. youtube.comnih.gov For the synthesis of this target molecule, the reaction would typically couple a 3,5-dichlorophenyl derivative with a 4-substituted benzyl (B1604629) derivative. The Suzuki coupling is noted for its high functional group tolerance, mild reaction conditions, and the use of environmentally safer boronic acids. youtube.comnih.gov Research into the synthesis of polychlorinated biphenyls (PCBs) has shown that the Suzuki coupling can provide superior yields (65–98%) compared to older methods. nih.gov

Older methods for creating such biphenyl linkages include the Ullmann reaction and the Cadogan diaryl coupling reaction . nih.gov However, these approaches often suffer from significant disadvantages, including the need for harsh reaction conditions, poor selectivity, and the generation of low yields and toxic byproducts, making them less favorable than the Suzuki coupling. nih.gov

| Methodology | Description | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of an arylboronic acid with an aryl halide. | High yields, mild conditions, high functional group tolerance, environmentally safer byproducts. | Requires preparation of organoboron reagents; potential for side reactions depending on substrates. | nih.govnih.govyoutube.com |

| Ullmann Coupling | Copper-catalyzed coupling of two aryl halides. | Can be used for symmetrical and unsymmetrical biphenyls. | Harsh conditions (high temperatures), poor selectivity, low yields, formation of toxic byproducts. | nih.gov |

| Cadogan Diaryl Coupling | Reductive coupling of aryl halides. | An alternative to Ullmann. | Similar drawbacks to Ullmann, including poor selectivity and low yields. | nih.gov |

Once the biphenyl core is established, or concurrently with its formation, the hydroxymethyl group (-CH2OH) must be introduced at the 4-position of the unsubstituted phenyl ring. This can be achieved through several reliable synthetic strategies.

One common approach is the reduction of a carbonyl group . A precursor molecule, such as 4'-formyl-[1,1'-biphenyl]-4-carbaldehyde or a corresponding carboxylic acid derivative, can be synthesized first. The aldehyde or acid group is then reduced to the primary alcohol. Reagents like sodium borohydride (B1222165) are effective for the reduction of aldehydes and acyl chlorides to alcohols. For example, the synthesis of 3,5-dichlorobenzyl alcohol has been successfully achieved by reducing 3,5-dichlorobenzoyl chloride with sodium borohydride in good yield.

Another powerful method is the Grignard reaction . organic-chemistry.orgleah4sci.com A Grignard reagent can be prepared from a 4-halobiphenyl derivative. This organomagnesium compound then acts as a potent nucleophile that can attack formaldehyde (B43269) (H₂C=O) to form the primary benzyl alcohol upon acidic workup. organic-chemistry.orglibretexts.org

A third strategy involves the hydrolysis of a benzyl halide . A precursor like 4-(chloromethyl)-3',5'-dichloro-1,1'-biphenyl can be synthesized and subsequently converted to the alcohol. Direct hydrolysis with a strong base can lead to the formation of ether byproducts. google.com A more efficient, two-stage process involves first reacting the benzyl chloride with a salt of an organic acid, such as sodium acetate (B1210297), to form an ester intermediate. This ester is then hydrolyzed under basic conditions to yield the desired benzyl alcohol with high purity and yield, minimizing byproduct formation. google.comepo.org

| Strategy | Description | Key Reagents | Reference |

|---|---|---|---|

| Reduction of Carbonyl | Reduction of a pre-installed aldehyde or carboxylic acid derivative on the biphenyl framework. | Sodium Borohydride (NaBH₄), Lithium Aluminum Hydride (LiAlH₄). | libretexts.org |

| Grignard Reaction | Reaction of a biphenyl Grignard reagent with formaldehyde. | Magnesium (Mg), Formaldehyde (H₂C=O). | organic-chemistry.orglibretexts.org |

| Hydrolysis of Benzyl Halide | Two-stage conversion of a benzyl halide via an ester intermediate to the alcohol. | Sodium Acetate (NaOAc), Sodium Hydroxide (NaOH). | google.comepo.org |

Achieving the precise 3,5-dichloro substitution pattern on one of the phenyl rings is critical. The most effective and controlled method for this is to use a starting material that already contains the desired chlorination pattern.

Direct chlorination of the biphenyl framework is generally avoided as it presents significant challenges in controlling the position and number of chlorine atoms added. Such reactions often lead to a mixture of isomers and over-chlorinated products, resulting in low yields of the desired compound and difficult purification steps.

Therefore, the preferred strategy is to begin the synthesis with a commercially available or readily synthesized 3,5-dihalo-substituted benzene (B151609) derivative. Compounds such as 1-bromo-3,5-dichlorobenzene , 3,5-dichlorophenylboronic acid , or 3,5-dichlorobenzoyl chloride serve as ideal starting materials. researchgate.net By incorporating the dichlorinated ring as a complete unit in a cross-coupling reaction like the Suzuki coupling, the positional integrity of the chlorine atoms is maintained throughout the synthesis, ensuring the formation of the correct isomer.

Role of this compound as a Versatile Synthetic Building Block

The structure of this compound, featuring a reactive hydroxyl group and a dichlorinated biphenyl scaffold, makes it a valuable intermediate for creating more elaborate molecules. ontosight.ai

This compound serves as a key building block in organic synthesis. ontosight.ai The benzyl alcohol functional group is readily transformed into other functionalities. For example, it can be oxidized to the corresponding aldehyde, 4-(3,5-dichlorophenyl)benzaldehyde, which can then undergo a wide range of subsequent reactions such as Wittig reactions or reductive aminations to build molecular complexity.

Alternatively, the hydroxyl group can be converted into a good leaving group (e.g., a tosylate or a halide), facilitating nucleophilic substitution reactions. This allows for the introduction of various other atoms and molecular fragments. For instance, a related compound, 3,5-dichlorobenzyl alcohol, is used as a precursor in the synthesis of 3,5-dichlorophenylacetonitrile and tert-butyl 2-cyano-3-(3,5-dichlorophenyl)-propanoate, demonstrating the utility of the benzyl alcohol moiety as a handle for further chemical modification. sigmaaldrich.com

The this compound compound is a useful intermediate in the research and development of new pharmaceutical and agrochemical agents. ontosight.ai The biphenyl structural motif is found in a significant number of known drugs, highlighting its importance as a pharmacophore. nih.gov

Similarly, the dichlorophenyl group is a common feature in many biologically active compounds, including pesticides and fungicides. justia.com The presence of chlorine atoms can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Benzyl alcohol itself has been explored for use as a herbicide. google.com Therefore, this compound represents a valuable starting point for synthesizing novel compounds in which the combined structural features of the dichlorinated ring and the biphenyl core may lead to desirable biological activity. ontosight.ai

Chemical Transformations and Reactivity Profiling of 4 3,5 Dichlorophenyl Benzyl Alcohol

Oxidation Reactions of the Benzyl (B1604629) Alcohol Moiety

The primary alcohol group in 4-(3,5-dichlorophenyl)benzyl alcohol is susceptible to oxidation to form the corresponding aldehyde, 4-(3,5-dichlorophenyl)benzaldehyde, or can be further oxidized to the carboxylic acid, 4-(3,5-dichlorophenyl)benzoic acid. The selectivity of the oxidation product is highly dependent on the chosen oxidation system.

Various catalytic systems have been developed for the selective oxidation of benzyl alcohols to aldehydes, which is often a desired transformation in organic synthesis. These systems typically employ a metal catalyst and an oxidant.

Ruthenium and molybdenum catalysts supported on carbon (Ru/C and Mo/C) have demonstrated high selectivity for the conversion of benzyl alcohols to aldehydes. nih.gov In a multiphase system, these catalysts can achieve near-quantitative conversion to the aldehyde with selectivities up to 99%, effectively preventing overoxidation to the carboxylic acid. nih.gov The reaction conditions, however, differ, with Ru/C being active at lower temperatures compared to Mo/C. nih.gov

Cobalt-based catalysts, particularly single-atom catalysts (SACs) like Co₁/NC, have also shown exceptional performance in the selective oxidation of benzyl alcohol to benzaldehyde (B42025). rsc.org These catalysts can achieve high conversions (e.g., 95.2%) with outstanding selectivity for the aldehyde (nearly 99.9%). rsc.org The unique electronic properties of the single-atom sites are credited for the high catalytic activity and selectivity. rsc.org

Palladium-based catalysts, often in bimetallic formulations such as Pd-Fe supported on TiO₂, are effective for the selective oxidation of benzyl alcohol to benzaldehyde. acs.org These systems can operate via the in situ generation of hydrogen peroxide from molecular hydrogen and oxygen. acs.org The bifunctionality of the catalyst, enabling both H₂O₂ synthesis and the generation of reactive oxygen species, contributes to its high activity. acs.org

The table below summarizes representative catalytic systems for the selective oxidation of benzyl alcohols, which are expected to be applicable to this compound.

| Catalyst System | Oxidant | Solvent | Temperature (°C) | Conversion (%) | Selectivity to Aldehyde (%) | Reference |

| Ru/C | Air | H₂O/i-octane/[C₇H₁₅CH₃]₃N(Cl)CH₃ | 130 | >90 | >99 | nih.gov |

| Mo/C | Air | H₂O/i-octane/[C₇H₁₅CH₃]₃N(Cl)CH₃ | 150 | >90 | >99 | nih.gov |

| 4-Co₁/NC | O₂ | Toluene | 100 | 95.2 | ~99.9 | rsc.org |

| Pd-Fe/TiO₂ | H₂/O₂ | Toluene | 100 | High | High | acs.org |

| Copper Molybdovanadate | H₂O₂ | Acetonitrile | 80 | 96.8 | High | nih.gov |

This data is for the oxidation of benzyl alcohol and is representative of the expected reactivity for this compound.

Non-catalytic oxidation of benzyl alcohols can be achieved using various oxidizing agents. The mechanism of these reactions often involves the formation of reactive intermediates.

Nitric acid can be used to oxidize benzyl alcohol to benzaldehyde. youtube.com The reaction mechanism is thought to involve the formation of a benzyl nitrate (B79036) intermediate, which is unstable and decomposes to the aldehyde. youtube.com The reaction can be initiated with a catalytic amount of sodium nitrite. youtube.com

Peroxymonosulfate (PMS), activated by carbon nanotubes (CNTs), can also selectively oxidize benzyl alcohol. acs.org The mechanism involves the generation of radical species, such as sulfate (B86663) and hydroxyl radicals, which are the active oxidants. acs.org The surface functionalities of the CNTs play a crucial role in the activation of PMS. acs.org

Metal nitrates, such as ferric nitrate, have been shown to be effective oxidants for the conversion of benzyl alcohol to benzaldehyde with high selectivity. nih.gov The reaction is believed to proceed through the thermal decomposition of the nitrate salt to generate reactive nitrogen oxides. nih.gov

Nucleophilic Substitution Reactions at the Hydroxymethyl Group

The hydroxyl group of this compound is a poor leaving group. Therefore, for nucleophilic substitution to occur at the benzylic carbon, the hydroxyl group must first be activated. This is typically achieved under acidic conditions or by converting the alcohol into a better leaving group, such as a tosylate or a halide.

The reaction of benzyl alcohols with hydrogen halides (HCl, HBr, HI) proceeds via an Sₙ1 or Sₙ2 mechanism, depending on the structure of the alcohol. libretexts.org For a primary benzylic alcohol like this compound, an Sₙ2 mechanism is likely under strongly acidic conditions. libretexts.orgucalgary.ca The reaction is initiated by the protonation of the hydroxyl group to form a good leaving group (water). libretexts.org

Alternatively, reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert the alcohol into the corresponding benzyl chloride or bromide. Treatment of substituted benzyl alcohols with tosyl chloride can sometimes lead to chlorination instead of the expected tosylation, particularly with electron-withdrawing groups present. researchgate.net

A variety of nucleophiles can then displace the activated hydroxyl group. For example, the reaction with phenoxide ions can lead to the formation of ethers. ias.ac.in The use of a Lewis acid catalyst, such as TiCl₄, can facilitate the nucleophilic substitution of benzylic alcohols with various nucleophiles.

The following table presents some common methods for the nucleophilic substitution of benzyl alcohols.

| Reagent | Nucleophile | Product | Reference |

| HCl/HBr/HI | Halide ion | Benzyl halide | libretexts.org |

| SOCl₂ | Chloride ion | Benzyl chloride | researchgate.net |

| TsCl, Et₃N | Chloride ion (from reagent) | Benzyl chloride | researchgate.net |

| Phenol (B47542), NaOH | Phenoxide ion | Benzyl phenyl ether | ias.ac.in |

| HN₃, TiCl₄ | Azide ion | Benzyl azide |

This data represents general reactions of benzyl alcohols and their expected applicability to this compound.

Electrophilic Aromatic Substitution on the Biphenyl (B1667301) System

The biphenyl system of this compound is susceptible to electrophilic aromatic substitution. The regioselectivity of this reaction is governed by the directing effects of the substituents on both aromatic rings.

In the 3,5-dichlorophenyl ring, the two chlorine atoms are deactivating, meta-directing groups. Therefore, electrophilic attack on this ring is expected to be disfavored and, if it occurs, would be directed to the C2, C4, or C6 positions relative to the point of attachment to the other phenyl ring.

The other phenyl ring is substituted with a benzyl alcohol group at the para position relative to the dichlorophenyl ring. The benzyl alcohol group is a weak ortho-, para-directing group. Since the para position is already occupied, electrophilic substitution is expected to occur at the ortho positions (C2' and C6') relative to the benzyl alcohol group. The biphenyl system itself influences the reactivity, with substitution often favoring the ortho and para positions of the unsubstituted ring in biphenyl. youtube.com

Considering these factors, electrophilic aromatic substitution on this compound is most likely to occur on the phenyl ring bearing the benzyl alcohol group, at the positions ortho to this group. Common electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), sulfonation (H₂SO₄), and Friedel-Crafts alkylation and acylation (R-Cl/AlCl₃ or RCOCl/AlCl₃). minia.edu.egbyjus.com

Cross-Coupling Reactions for Further Functionalization of the Biphenyl Core

The biphenyl core of this compound can be further functionalized using cross-coupling reactions. The chlorine atoms on one of the phenyl rings provide handles for such transformations, although chloroarenes are generally less reactive than the corresponding bromo- or iodoarenes.

The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with an organohalide in the presence of a palladium catalyst and a base, is a powerful tool for forming new carbon-carbon bonds. researchgate.net This reaction could be used to replace the chlorine atoms with other aryl or alkyl groups.

Other palladium-catalyzed cross-coupling reactions, such as the Heck reaction (coupling with an alkene), the Stille reaction (coupling with an organotin compound), and the Negishi reaction (coupling with an organozinc compound), could also be employed for the functionalization of the dichlorophenyl ring. researchgate.net These reactions offer a versatile platform for the synthesis of a wide range of substituted biphenyl derivatives.

The direct C-H arylation is another modern cross-coupling strategy that could potentially be applied to functionalize the biphenyl system, though selectivity might be a challenge. mdpi.com

The table below lists some common cross-coupling reactions applicable to aryl halides.

| Reaction Name | Coupling Partner | Catalyst | Typical Product | Reference |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Base | Biaryl | researchgate.net |

| Heck | Alkene | Pd(OAc)₂, Base | Aryl-substituted alkene | researchgate.net |

| Stille | Organostannane | Pd(PPh₃)₄ | Biaryl or Aryl-substituted derivative | researchgate.net |

| Negishi | Organozinc reagent | Pd(PPh₃)₄ | Biaryl or Aryl-substituted derivative | researchgate.net |

| C-H Arylation | Arene | Pd(OAc)₂ | Biaryl | mdpi.com |

This data represents general cross-coupling reactions of aryl halides and their potential application to the dichlorophenyl moiety of the title compound.

Design, Synthesis, and Characterization of Advanced Derivatives Incorporating the 4 3,5 Dichlorophenyl Moiety

Synthesis of Polycyclic Aromatic Derivatives Featuring 4-(3,5-Dichlorophenyl) Substituents

The construction of large, conjugated systems is a cornerstone of materials science. The introduction of the 4-(3,5-dichlorophenyl) group onto these scaffolds is a key strategy for tuning their properties. rsc.orgnih.govrsc.org

Phthalocyanines (Pcs) are synthetic macrocyclic compounds that are structurally similar to porphyrins. wikipedia.org They are known for their intense color and stability, making them valuable in a range of applications. The properties of phthalocyanines can be finely tuned by introducing substituents onto their peripheral or non-peripheral positions. mdpi.comresearchgate.netumich.edu

The synthesis of phthalocyanines bearing 4-(3,5-dichlorophenyl) substituents typically begins with the preparation of a substituted phthalonitrile (B49051) precursor. scispace.comnih.gov For instance, a common route involves the nucleophilic aromatic substitution reaction between 4-nitrophthalonitrile (B195368) and a phenol (B47542) derivative carrying the 3,5-dichlorophenyl group. scispace.com The resulting phthalonitrile is then subjected to a cyclotetramerization reaction, often in the presence of a metal salt (like zinc acetate (B1210297) or nickel chloride) and a high-boiling solvent such as 1-hexanol (B41254) with a catalytic amount of a strong, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). scispace.comrsc.org This process yields the corresponding metallophthalocyanine. rsc.org Metal-free phthalocyanines can also be synthesized using similar methods, often by heating the phthalonitrile in a suitable solvent with a base. rsc.org

The introduction of the bulky and electron-withdrawing 4-(3,5-dichlorophenyl) groups significantly influences the photophysical and electrochemical properties of the resulting phthalocyanines. These substituents can affect the aggregation behavior of the phthalocyanine (B1677752) molecules in solution, which in turn alters their absorption and emission spectra. rsc.orgresearchgate.netresearchgate.net For example, aggregation can cause a blue or red shift in the characteristic Q-band absorption of the phthalocyanine, depending on the geometry of the aggregate (e.g., H- or J-aggregates). mdpi.comrsc.org The electron-withdrawing nature of the chloro-substituents can also impact the redox potentials of the phthalocyanine ring.

Table 1: Photophysical and Electrochemical Data for Selected Phthalocyanine Derivatives

| Compound | Q-band λmax (nm) | Fluorescence λem (nm) | Fluorescence Quantum Yield (ΦF) | First Oxidation Potential (V vs. Ag/AgCl) |

| Unsubstituted ZnPc | ~670 | ~680 | 0.17–0.20 mdpi.commdpi.com | ~0.48 |

| α-substituted Pc | Red-shifted Q-band mdpi.com | Varies with substituent nih.gov | Generally lower than β-substituted nih.gov | Varies |

| β-substituted Pc | Red-shifted Q-band mdpi.com | Varies with substituent nih.gov | Can be high, up to 0.90 nih.gov | Varies |

Note: The data in this table is representative and values can vary based on the specific substituents, solvent, and measurement conditions.

Characterization of these novel phthalocyanines involves a suite of spectroscopic and analytical techniques. rsc.org Elemental analysis, mass spectrometry (such as MALDI-TOF), and NMR spectroscopy (¹H and ¹³C) are used to confirm the molecular structure. rsc.org UV-Vis spectroscopy is crucial for studying the electronic absorption properties, particularly the prominent Q-band in the visible region. mdpi.com Fluorescence spectroscopy provides information on the emission properties and quantum yields. mdpi.comnih.gov Electrochemical methods like cyclic voltammetry are employed to determine the redox potentials of the compounds. rsc.org

Beyond phthalocyanines, the 4-(3,5-dichlorophenyl) moiety has been incorporated into other macrocyclic and supramolecular structures. nih.gov These include, but are not limited to, calixarenes, porphyrins, and other custom-designed macrocycles. The synthesis of these molecules often relies on well-established macrocyclization reactions such as etherification, amidation, or transition metal-catalyzed cross-coupling reactions. nih.gov

The presence of the dichlorophenyl group can direct the self-assembly of these molecules into larger supramolecular structures through non-covalent interactions like π-π stacking and halogen bonding. The specific geometry and electronic nature of the 4-(3,5-dichlorophenyl) group can influence the packing of these molecules in the solid state, leading to the formation of unique crystal structures with potentially interesting material properties.

Advanced Functionalization Strategies for the Dichlorophenylbenzyl Alcohol Core

The 4-(3,5-dichlorophenyl)benzyl alcohol core is a versatile starting material for a variety of chemical transformations. The benzylic alcohol functionality is a key reactive site that can be readily modified. organic-chemistry.orgd-nb.info

One common functionalization strategy is the etherification of the benzylic alcohol. organic-chemistry.org This can be achieved under various conditions, for example, by using 2,4,6-trichloro-1,3,5-triazine (TCT) and an alcohol (methanol or ethanol) catalyzed by dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.org This method offers a degree of chemoselectivity for benzylic alcohols over other types of hydroxyl groups. organic-chemistry.org Another approach involves the use of hexafluoroisopropanol (HFIP) as a solvent to promote the dehydration and subsequent reaction with a nucleophile. nih.gov

Esterification is another important derivatization method. The benzyl (B1604629) alcohol can be reacted with various acid chlorides or anhydrides to form the corresponding esters. scirp.orgresearchgate.net This reaction is often carried out in the presence of a base to neutralize the acid byproduct.

Furthermore, the benzyl alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, which can then be used in a wide range of subsequent reactions, such as the synthesis of imines, or for coupling with amines to form amides. d-nb.info The hydroxyl group can also be replaced by other functional groups through nucleophilic substitution reactions, often after conversion to a better leaving group, such as a tosylate or a halide.

Structural Diversity and Structure-Reactivity Relationships in Derivatives

Structure-activity relationship (SAR) studies aim to correlate these structural variations with changes in chemical reactivity or other properties. nih.govresearchgate.net For example, the introduction of electron-donating or electron-withdrawing groups on the phenyl ring attached to the benzylic carbon can significantly alter the reactivity of the alcohol. Electron-donating groups can stabilize a carbocation intermediate, facilitating SN1-type reactions, while electron-withdrawing groups can favor other reaction pathways. nih.gov

X-ray crystallography is a powerful tool for elucidating the precise three-dimensional structure of these derivatives. This information is invaluable for understanding how intermolecular interactions, such as hydrogen bonding and π-π stacking, influence the packing of molecules in the solid state and, consequently, their macroscopic properties. The crystal structures of related dichlorophenyl-containing compounds have been reported, providing insights into their molecular conformations. researchgate.netzsmu.edu.ua

The systematic exploration of the structural diversity of derivatives originating from this compound and the corresponding SAR studies are crucial for the rational design of new functional molecules with tailored properties for specific applications.

Mechanistic Investigations of Reactions Involving 4 3,5 Dichlorophenyl Benzyl Alcohol and Its Derivatives

Catalytic Reaction Pathways and Intermediates Elucidation

The catalytic oxidation of benzyl (B1604629) alcohol and its derivatives is a key transformation in organic synthesis, yielding valuable aldehydes and carboxylic acids. For 4-(3,5-dichlorophenyl)benzyl alcohol, the reaction pathways are influenced by the nature of the catalyst and the reaction conditions.

In processes analogous to the oxidation of other substituted benzyl alcohols, the catalytic oxidation of this compound likely proceeds through the formation of a metal-alkoxide intermediate. For instance, in reactions catalyzed by transition metal complexes, the initial step is the coordination of the alcohol to the metal center, followed by deprotonation to form the alkoxide. Subsequent steps involve the abstraction of the benzylic hydrogen, often as a hydride, to the metal center, leading to the formation of the corresponding aldehyde, 4-(3,5-dichlorophenyl)benzaldehyde, and a reduced metal species. The catalytic cycle is then completed by the re-oxidation of the metal catalyst by an external oxidant, such as molecular oxygen.

The specific intermediates in these pathways can be influenced by the catalyst system employed. For example, in copper-catalyzed aerobic oxidations, a Cu(II)-alkoxide intermediate is often proposed, which can undergo a two-electron oxidation to release the aldehyde product and a Cu(0) species. The Cu(0) is then re-oxidized to Cu(II) to continue the cycle. In the case of palladium-catalyzed oxidations, a Pd(II)-alkoxide can undergo β-hydride elimination to form a Pd(0)-hydride species and the aldehyde.

The presence of the 3,5-dichlorophenyl group, being strongly electron-withdrawing, is expected to influence the stability of these intermediates. The electron-withdrawing nature of the chlorine atoms can affect the acidity of the benzylic alcohol and the stability of any carbocationic character that might develop during the reaction, thereby influencing the reaction pathway and the distribution of products.

A plausible reaction pathway for the oxidation of this compound is the formation of 4-(3,5-dichlorophenyl)benzaldehyde. Under stronger oxidizing conditions or with specific catalysts, further oxidation to 4-(3,5-dichlorophenyl)benzoic acid could occur.

| Catalyst System | Proposed Key Intermediates | Primary Product |

| Copper/TEMPO | Cu(II)-alkoxide, Oxoammonium ion | 4-(3,5-dichlorophenyl)benzaldehyde |

| Palladium on Carbon | Pd(II)-alkoxide, Pd(0)-hydride | 4-(3,5-dichlorophenyl)benzaldehyde |

| Manganese Dioxide | Surface-adsorbed alkoxide | 4-(3,5-dichlorophenyl)benzaldehyde |

Photocatalytic Reaction Mechanisms and Charge Dynamics

Photocatalysis offers a green and efficient alternative for the transformation of organic compounds. The photocatalytic reactions of this compound, particularly on semiconductor photocatalysts like titanium dioxide (TiO₂), are governed by the generation of electron-hole pairs upon photo-irradiation.

The mechanism typically begins with the adsorption of the alcohol onto the photocatalyst surface. The hydroxyl group of the benzyl alcohol moiety is suggested to play a crucial role in this adsorption process. nih.govacs.org Upon illumination with light of energy greater than the bandgap of the semiconductor, electron-hole pairs (e⁻/h⁺) are generated. The photogenerated holes (h⁺) are powerful oxidizing species and can directly oxidize the adsorbed alcohol molecule.

For biphenyl (B1667301) derivatives, including this compound, a one-electron oxidation process is a key pathway. nih.govacs.org The efficiency of this process is highly dependent on the electronic coupling between the substrate and the photocatalyst surface. A strong coupling facilitates efficient charge transfer and enhances the reaction rate. nih.gov The hydroxyl group in hydroxyl-substituted biphenyls has been shown to lead to a more efficient one-electron oxidation compared to biphenyl derivatives without this group, suggesting its importance in surface binding and facilitating charge transfer. nih.govacs.org

The photogenerated electrons (e⁻) can react with adsorbed molecular oxygen to produce superoxide (B77818) radical anions (O₂⁻•), which can further participate in the reaction cascade, potentially leading to the formation of other reactive oxygen species (ROS) like hydroxyl radicals (•OH). These ROS can then attack the aromatic rings or the benzylic position of the molecule.

In the case of polychlorinated biphenyls (PCBs), atmospheric oxidation initiated by •OH radicals proceeds via addition to the phenyl rings, forming hydroxylated intermediates. nih.gov A similar pathway can be expected in the photocatalytic degradation of this compound, leading to the formation of hydroxylated derivatives. The degradation can proceed through various intermediates, ultimately leading to the mineralization of the organic compound into CO₂, H₂O, and HCl.

Key Species in Photocatalytic Reactions:

| Species | Role in Reaction |

| Photogenerated hole (h⁺) | Primary oxidant, initiates one-electron oxidation |

| Superoxide radical anion (O₂⁻•) | Formed from electron and O₂, further reacts to form other ROS |

| Hydroxyl radical (•OH) | Highly reactive species, attacks aromatic rings and benzylic position |

Kinetic Studies and Rate-Determining Steps

Kinetic studies are essential for understanding the factors that control the rate of a chemical reaction and for elucidating the rate-determining step (the slowest step in a reaction mechanism). libretexts.org For reactions involving this compound, the kinetics are expected to be influenced by the concentrations of the substrate, the catalyst, and any co-reagents, as well as by temperature and the nature of the solvent.

In the oxidation of substituted benzyl alcohols, the reaction order with respect to the alcohol and the oxidant can vary depending on the specific mechanism. For many metal-catalyzed oxidations, the reaction often shows a first-order dependence on both the alcohol and the oxidant concentration. However, in some cases, a fractional order may be observed, indicating a more complex mechanism, possibly involving pre-equilibrium steps.

The electronic nature of the substituents on the aromatic ring plays a significant role in the reaction kinetics. In a study on the oxidation of substituted benzyl alcohols with trichloroisocyanuric acid, it was found that electron-withdrawing groups, such as those present in this compound, can affect the reaction mechanism and rate. researchgate.net For substrates with strong electron-withdrawing groups, a change in the rate-determining step was observed compared to benzyl alcohol itself. researchgate.net This is often attributed to the destabilization of any developing positive charge on the benzylic carbon during the reaction.

The rate-determining step in the oxidation of benzyl alcohols is often the cleavage of the C-H bond at the benzylic position. This can be confirmed by kinetic isotope effect (KIE) studies, where the rate of reaction of a deuterated substrate is compared to that of the non-deuterated one. A significant primary KIE (kH/kD > 2) is indicative of the C-H bond being broken in the rate-determining step.

For the photocatalytic degradation of chlorinated aromatic compounds, the reaction rate often follows pseudo-first-order kinetics with respect to the substrate concentration. acs.org The rate can be influenced by factors such as catalyst loading, light intensity, and pH. In the aqueous-phase oxidation of polychlorinated biphenyls by hydroxyl radicals, it was observed that more highly chlorinated congeners reacted at lower rates. epa.gov This was attributed to the unreactive nature of the halogenated sites and steric hindrance. epa.gov

Factors Influencing Reaction Kinetics:

| Factor | Expected Influence on the Reactions of this compound |

| Catalyst Concentration | Generally, an increase in catalyst concentration leads to a higher reaction rate, up to a certain point where mass transfer limitations may occur. |

| Substrate Concentration | The reaction order with respect to the substrate can vary, but often an increase in concentration increases the rate. |

| Temperature | An increase in temperature typically increases the reaction rate, following the Arrhenius equation. |

| Solvent Polarity | The effect of solvent polarity depends on the nature of the transition state. For reactions involving polar transition states, polar solvents can accelerate the rate. |

| Substituent Effects | The electron-withdrawing dichlorophenyl group is expected to decrease the rate of reactions that involve the formation of an electron-deficient transition state at the benzylic position. |

Elucidation of Active Sites and Catalytic Cycles

The identification of active sites on a catalyst and the elucidation of the complete catalytic cycle are paramount for designing more efficient and selective catalysts. For reactions involving this compound, the active sites and catalytic cycles are dependent on the type of catalysis employed.

In heterogeneous catalysis, such as with supported metal nanoparticles or metal oxides, the active sites are typically specific atoms or crystal facets on the catalyst surface. For instance, in the oxidation of benzyl alcohol over manganese dioxide (MnO₂), the active sites are believed to be the unsaturated Mn sites and oxygen vacancies on the surface. These sites facilitate the adsorption of the alcohol and the subsequent redox steps.

The catalytic cycle for the aerobic oxidation of benzyl alcohol catalyzed by a Cu(II)-TEMPO system has been investigated using density functional theory (DFT) calculations. rsc.org The cycle involves the activation of the catalyst, oxidation of the substrate, and regeneration of the catalyst. rsc.org The activation step can involve the formation of a copper-alkoxide intermediate, and the oxidation proceeds via the transfer of a hydride from the alcohol to an oxoammonium species derived from TEMPO. The reduced copper species is then re-oxidized by molecular oxygen to complete the cycle.

For this compound, the presence of two distinct phenyl rings and chlorine substituents can lead to complex interactions with the catalyst's active sites. The dichlorophenyl ring can influence the electronic properties of the entire molecule, which in turn affects its adsorption and reactivity at the active site. The catalytic cycle for its transformation would likely involve a series of steps similar to those for simpler benzyl alcohols, but the energetics and kinetics of each step would be modulated by the specific structural features of this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 3,5 Dichlorophenyl Benzyl Alcohol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H-NMR, ¹³C-NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of 4-(3,5-Dichlorophenyl)benzyl alcohol in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete structural map can be assembled.

¹H-NMR Spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, the proton spectrum is expected to show distinct signals for the alcohol proton, the benzylic methylene (B1212753) protons, and the protons on the two separate aromatic rings. The protons on the 1,4-disubstituted ring typically appear as a pair of doublets, while the protons on the 3,5-disubstituted ring exhibit a 2:1 ratio, appearing as a doublet and a triplet. The benzylic CH₂ protons would present as a singlet, or a doublet if coupled to the hydroxyl proton, which itself often appears as a broad singlet due to chemical exchange.

¹³C-NMR Spectroscopy maps the carbon skeleton of the molecule. Each unique carbon atom yields a distinct signal, with its chemical shift indicating its electronic environment (e.g., aromatic, aliphatic, alcohol-bearing). The spectrum for this compound would show signals for the benzylic carbon, the two ipso-carbons of the biphenyl (B1667301) linkage, the chlorine-bearing carbons, and the other aromatic carbons. Data for the related compound 3,5-dichlorobenzyl alcohol shows carbon signals at approximately 144 ppm (C-Cl), 128 ppm, 126 ppm, and 63 ppm (-CH₂OH). spectrabase.com

2D-NMR Spectroscopy techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in unambiguously assigning the ¹H and ¹³C signals.

COSY would reveal proton-proton couplings, for instance, confirming the relationships between protons on the same aromatic ring.

HSQC correlates directly bonded proton and carbon atoms, definitively linking the benzylic CH₂ protons to their corresponding carbon signal.

HMBC shows correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity between the two phenyl rings and the benzyl (B1604629) alcohol moiety.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound This data is predicted based on known spectral data for benzyl alcohol and chlorinated phenyl derivatives.

View Interactive Table

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CH₂- | ~4.7 | ~64 |

| -OH | Variable (e.g., 1.5-2.5) | - |

| Phenyl Ring A (C-1' to C-6') | 7.3 - 7.6 | 127 - 142 |

| Phenyl Ring B (C-1" to C-6") | 7.3 - 7.5 | 125 - 144 |

| C-Cl | - | ~135 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "molecular fingerprint" and confirm the presence of key functional groups.

IR Spectroscopy of this compound is expected to show several characteristic absorption bands. A prominent, broad band in the region of 3400-3200 cm⁻¹ corresponds to the O-H stretching vibration of the alcohol group, indicative of hydrogen bonding. capes.gov.br Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group are found just below 3000 cm⁻¹. theaic.org The C=C stretching vibrations within the aromatic rings are expected in the 1600-1450 cm⁻¹ region. The C-O stretching of the primary alcohol is anticipated around 1050-1000 cm⁻¹. Strong absorptions corresponding to C-Cl stretching are expected in the 800-700 cm⁻¹ region. theaic.org

Raman Spectroscopy provides complementary information. Aromatic ring vibrations, particularly the ring-breathing modes around 1000 cm⁻¹, often produce strong Raman signals. nih.gov The symmetric C-C stretch of the biphenyl linkage and the C-Cl symmetric stretches would also be Raman active. Due to its symmetry, the 3,5-dichlorophenyl group would have characteristic vibrations that are strong in Raman and weak in IR, and vice-versa, providing further structural confirmation.

Table 2: Key Expected Vibrational Frequencies for this compound Frequencies are based on typical values for benzyl alcohol and chlorinated aromatic compounds.

View Interactive Table

| Vibrational Mode | Technique | Expected Frequency (cm⁻¹) |

| O-H Stretch | IR | 3400 - 3200 (broad) |

| Aromatic C-H Stretch | IR, Raman | 3100 - 3000 |

| Aliphatic C-H Stretch | IR, Raman | 2950 - 2850 |

| Aromatic C=C Stretch | IR, Raman | 1600 - 1450 |

| C-O Stretch | IR | 1050 - 1000 |

| C-Cl Stretch | IR, Raman | 800 - 700 |

| Aromatic Ring Breathing | Raman | ~1000 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound and to deduce its structure from fragmentation patterns. The molecular formula is C₁₃H₁₀Cl₂O, giving a monoisotopic mass of approximately 268.01 Da.

Upon electron ionization (EI), the molecule will form a molecular ion (M⁺˙). Due to the presence of two chlorine atoms, the mass spectrum will exhibit a characteristic isotopic cluster for the molecular ion, with peaks at M, M+2, and M+4 in a ratio of approximately 9:6:1.

Key fragmentation pathways for benzylic alcohols include: ucalgary.calibretexts.org

Loss of H₂O: Elimination of a water molecule (18 Da) from the molecular ion.

Alpha-Cleavage: Loss of a hydroxyl radical (•OH, 17 Da) to form a dichlorinated benzyl cation, which may rearrange to a tropylium-like ion.

Benzylic Cleavage: Cleavage of the C-C bond between the phenyl ring and the CH₂OH group, leading to fragments corresponding to both parts of the molecule.

Loss of Cl: Expulsion of a chlorine radical (•Cl, 35/37 Da) from the molecular ion or subsequent fragments.

Loss of CH₂O: A fragment corresponding to the loss of formaldehyde (B43269) (30 Da) is also possible.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

View Interactive Table

| m/z (approx.) | Identity | Description |

| 268/270/272 | [M]⁺˙ | Molecular Ion (with Cl isotope pattern) |

| 251/253/255 | [M - OH]⁺ | Loss of hydroxyl radical |

| 250/252/254 | [M - H₂O]⁺˙ | Dehydration, loss of water |

| 233/235 | [M - Cl]⁺ | Loss of a chlorine atom |

| 189 | [M - C₆H₄Cl]⁺ | Cleavage of biphenyl bond |

| 152 | [C₆H₃Cl₂]⁺ | Dichlorophenyl cation |

| 91 | [C₇H₇]⁺ | Tropylium ion (from benzyl moiety) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, providing information about the electronic transitions within the molecule. The spectrum of this compound is dominated by π→π* transitions within the two aromatic rings.

Benzyl alcohol itself typically shows an absorption maximum (λmax) around 259 nm. aatbio.com The presence of the extended biphenyl system and the chloro-substituents is expected to influence the position and intensity of this absorption. The dichlorobiphenyl moiety constitutes a larger conjugated system, which generally leads to a bathochromic (red) shift to longer wavelengths compared to simple benzene (B151609). The chlorine atoms, with their lone pairs, can also participate in n→π* transitions and further modify the absorption profile. shimadzu.com The resulting spectrum is a composite of the electronic systems of both rings, and the degree of conjugation between them is dependent on the dihedral angle.

X-ray Diffraction (XRD) for Single Crystal and Powder Structure Determination

A single-crystal XRD study would determine:

Unambiguous Connectivity: Confirming the atomic linkages.

Bond Lengths and Angles: Providing precise measurements for C-C, C-O, and C-Cl bonds.

Conformation: Crucially, it would reveal the dihedral (twist) angle between the planes of the two phenyl rings. This angle is a result of the balance between steric hindrance from the ortho-hydrogens and electronic effects favoring planarity for conjugation.

Intermolecular Interactions: It would show how molecules pack in the crystal lattice, revealing hydrogen bonds involving the alcohol group and potential π-π stacking or halogen bonding (Cl···Cl interactions) between molecules. nih.gov

Powder X-ray diffraction (PXRD) could be used to analyze polycrystalline samples, identifying crystalline phases and assessing sample purity.

Electron Paramagnetic Resonance (EPR) for Radical Species Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specific to species with unpaired electrons, such as free radicals or transition metal ions.

In its ground state, this compound is a diamagnetic molecule with all electrons paired. Therefore, it is EPR-silent and will not produce a spectrum.

However, EPR could be used to study radical species derived from this compound. For example, if the compound were to be oxidized or reduced chemically or electrochemically to form a radical cation or anion, EPR would be an essential tool for detection and characterization. The resulting spectrum would provide information on the g-factor and hyperfine coupling constants, revealing how the unpaired electron's spin density is distributed across the molecule's aromatic rings and interacting with the magnetic nuclei (¹H and ¹³C).

Advanced Microscopy Techniques (e.g., HR-TEM) for Morphological and Nanoscale Characterization

High-Resolution Transmission Electron Microscopy (HR-TEM) is a powerful imaging technique used to visualize materials at the atomic scale. This method is not typically applied to characterize individual small organic molecules like this compound. Instead, its utility lies in the analysis of the material's morphology and crystallinity when prepared as a nanomaterial or thin film.

Should this compound be formulated into nanoparticles, used to create self-assembled structures, or crystallized on a substrate, HR-TEM could provide valuable information about:

Particle Size and Shape: Determining the dimensions and morphology of any resulting nanoparticles.

Crystallinity: Visualizing the crystal lattice fringes of crystalline domains, allowing for the measurement of d-spacing and identification of crystal planes.

Dispersion: In composite materials, such as when the compound is supported on a catalyst, TEM can show how the molecules or particles are distributed on the support surface.

X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Fine Structure (XAFS) for Elemental and Electronic State Analysis

X-ray Photoelectron Spectroscopy (XPS)

XPS analyzes the kinetic energy of photoelectrons ejected from the top ~10 nm of a material's surface when irradiated with a focused beam of X-rays (typically Al Kα or Mg Kα). carleton.edu The binding energy of these core-level electrons is calculated, which is unique to each element and its specific chemical environment. This allows for elemental identification and the determination of oxidation states and bonding configurations. carleton.edunus.edu.sg

For this compound, XPS survey scans would confirm the presence of Carbon (C), Oxygen (O), and Chlorine (Cl). High-resolution scans of the C 1s, O 1s, and Cl 2p regions would provide detailed information about the chemical structure.

Expected Binding Energies:

The C 1s spectrum is expected to be complex, requiring deconvolution to resolve the different carbon environments:

C-C/C-H bonds: Aromatic and benzylic carbons not bonded to heteroatoms would exhibit a primary peak around 284.6-285.0 eV, often used as a reference for charge correction. nus.edu.sg

C-Cl bonds: The electron-withdrawing nature of chlorine shifts the binding energy of the attached carbon to a higher value, typically in the range of 286.0-287.0 eV.

C-O bond: The carbon in the alcohol group (-CH₂OH) is bonded to an electronegative oxygen atom, resulting in a characteristic peak at approximately 286.0-286.5 eV. scielo.br

The O 1s spectrum would show a primary peak corresponding to the hydroxyl (-OH) group, typically found around 532.5-533.5 eV.

The Cl 2p spectrum is characterized by a spin-orbit split doublet, Cl 2p₃/₂ and Cl 2p₁/₂. For chlorine atoms covalently bonded to an aromatic ring (aryl chlorides), the Cl 2p₃/₂ peak is expected to appear around 200-201 eV. nus.edu.sg

| Core Level | Functional Group | Expected Binding Energy (eV) |

| C 1s | C-C, C-H (aromatic/aliphatic) | 284.6 - 285.0 |

| C-O (in -CH₂OH) | 286.0 - 286.5 | |

| C-Cl (aromatic) | 286.0 - 287.0 | |

| O 1s | C-O H | 532.5 - 533.5 |

| Cl 2p₃/₂ | Ar-Cl | 200.0 - 201.0 |

| Note: These are expected values based on data from analogous compounds. Actual values can vary slightly depending on the specific chemical environment and instrument calibration. |

X-ray Absorption Fine Structure (XAFS)

XAFS provides information on the local geometric and electronic structure around a specific absorbing atom. beilstein-journals.orgyoutube.com The technique can be divided into two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

X-ray Absorption Near Edge Structure (XANES)

XANES, also known as Near Edge X-ray Absorption Fine Structure (NEXAFS), refers to the region within ~50 eV of an absorption edge. rsc.orgnsf.gov The features in this region (pre-edge peaks and the shape of the edge) are highly sensitive to the oxidation state and coordination chemistry (geometry) of the absorbing atom.

For this compound, Chlorine K-edge XANES would be particularly informative. The spectra of organic chlorine compounds show distinct features that differentiate them from inorganic chlorides. researchgate.net

Pre-edge Features: A prominent pre-edge peak is expected for covalently bonded chlorine. For chlorine attached to an aromatic ring, this feature, corresponding to the 1s → σ* transition involving the C-Cl antibonding orbital, appears at a characteristic energy. researchgate.netresearchgate.net Studies on chlorophenols and chlorobenzenes show this acute peak at approximately 2820-2821 eV. researchgate.netufl.edu The intensity and precise energy of this peak can provide insight into the nature of the C-Cl bond.

Main Edge: The position of the main absorption edge provides information about the oxidation state of the chlorine atom.

| Absorption Edge | Spectral Feature | Expected Energy (eV) | Structural Interpretation |

| Cl K-edge | Pre-edge peak (1s → σ*) | ~2820 - 2821 | Covalent aromatic C-Cl bond |

| Main Absorption Edge | >2825 | Distinguishes organic from inorganic chlorine | |

| Note: Energy values are based on published data for aromatic organochlorine compounds. researchgate.netresearchgate.net |

Extended X-ray Absorption Fine Structure (EXAFS)

The EXAFS region extends from ~50 eV to ~1000 eV above the absorption edge. beilstein-journals.org The oscillations in this region arise from the interference between the outgoing photoelectron wave and the waves backscattered from neighboring atoms. beilstein-journals.orgnsf.gov Analysis of the EXAFS signal can determine the types of neighboring atoms, their distance from the absorbing atom (bond length), and their number (coordination number) with high precision.

For this compound, EXAFS analysis at the Cl K-edge could precisely determine the C-Cl bond length and the coordination number of chlorine (which would be 1, corresponding to the single carbon atom it is bonded to). It could also potentially probe the distances to the next-nearest carbon neighbors in the aromatic ring. Similarly, EXAFS at the O K-edge could determine the C-O bond length within the benzyl alcohol moiety. This structural information is complementary to that obtained from techniques like X-ray crystallography but has the advantage of not requiring crystalline samples. beilstein-journals.orgresearchgate.net

Theoretical and Computational Chemistry Approaches to 4 3,5 Dichlorophenyl Benzyl Alcohol

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful computational tools used to predict the properties of a molecule from first principles. DFT is a popular method due to its balance of accuracy and computational cost. For a molecule like 4-(3,5-Dichlorophenyl)benzyl alcohol, DFT would be employed to understand its fundamental electronic and structural properties.

Electronic Structure Properties (HOMO-LUMO, Molecular Orbitals, Charge Distribution, Molecular Electrostatic Potential)This analysis delves into the electronic characteristics of the molecule.

HOMO-LUMO: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between them indicates the molecule's chemical stability and electronic excitation properties.

Molecular Orbitals: These calculations describe the regions in the molecule where electrons are likely to be found.

Charge Distribution: This determines how electric charge is distributed among the atoms, indicating which parts of the molecule are electron-rich (negative) or electron-poor (positive).

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It uses colors (typically red for negative potential and blue for positive potential) to identify sites that are susceptible to electrophilic or nucleophilic attack.

Reactivity Descriptors (Fukui Functions, Nucleophilicity, Electrophilicity)These are quantitative measures derived from DFT calculations that predict a molecule's reactivity.

Fukui Functions: This descriptor identifies which specific atoms within the molecule are most likely to accept or donate electrons, thus pinpointing the most reactive sites for nucleophilic and electrophilic attacks.

Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects

While quantum mechanics focuses on the electronic structure of a single molecule, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. For this compound, MD simulations could model its behavior in a solution, showing how it interacts with solvent molecules (like water) and with other molecules of its own kind. This is crucial for understanding properties like solubility and how the molecule behaves in a biological environment.

Prediction of Reaction Pathways and Energy Barriers

Computational methods can be used to map out the step-by-step mechanism of a chemical reaction involving the target molecule. By calculating the energy of the molecule at each stage of the reaction, researchers can identify transition states and intermediates. This allows for the determination of activation energy barriers, which control the speed of the reaction. For this compound, this could be used to predict its oxidation or esterification products and the conditions required to achieve them.

Quantitative Structure-Property Relationship (QSPR) Modeling for Physicochemical and Reactivity Predictions

Quantitative Structure-Property Relationship (QSPR) modeling represents a powerful computational approach to predict the physicochemical properties and reactivity of chemical compounds based on their molecular structure. This in silico method establishes a mathematical correlation between a set of molecular descriptors, which numerically encode structural features, and a specific experimental property. For this compound, while specific QSPR models are not extensively documented in publicly available literature, the well-established methodologies applied to analogous compounds, such as substituted biphenyls, chlorophenols, and benzyl (B1604629) alcohol derivatives, provide a robust framework for predicting its behavior. bit.edu.cnnih.govmdpi.comnih.gov

The fundamental principle of QSPR is that the structural attributes of a molecule dictate its macroscopic properties. mdpi.com By quantifying these attributes, it becomes possible to develop predictive models that can estimate properties for which experimental data is unavailable. mdpi.comjocpr.com This is particularly valuable for screening new compounds, assessing environmental fate, or understanding potential reactivity without the need for extensive laboratory testing. jocpr.com The development of a QSPR model typically involves three key stages: descriptor generation, model construction using statistical methods, and rigorous validation. jocpr.com

Detailed Research Findings from Analogous Systems

Research on structurally related compounds provides insight into the types of descriptors and models that would be relevant for this compound.

Physicochemical Property Prediction:

Studies on aliphatic alcohols and polychlorinated diphenyl ethers have successfully modeled properties like boiling point (BP), n-octanol/water partition coefficient (log Kow), and aqueous solubility (log Sw). mdpi.comnih.govnih.gov These models often employ a combination of descriptors:

Topological Descriptors: These indices are derived from the 2D representation of the molecule and describe its size, shape, and branching. For alcohols, descriptors like the molecular polarizability effect index (MPEI) and eigenvalues of the bond-connecting matrix have shown excellent correlation with properties like boiling point and solubility. mdpi.comnih.gov

Quantum-Chemical Descriptors: Calculated using methods like Density Functional Theory (DFT), these descriptors provide information about the electronic structure. For halogenated compounds, properties like total energy, standard heat of formation, and average molecular polarizability have been shown to be critical in predicting vapor pressure and log Kow, indicating that intermolecular dispersive forces are significant. nih.gov

Constitutional Descriptors: Simple yet effective descriptors like molecular weight are often included in models for properties of halogenated aromatic compounds. nih.gov

For this compound, a QSPR model for log Kow would likely incorporate descriptors that capture its lipophilicity (related to the dichlorophenyl group) and its capacity for hydrogen bonding (from the benzyl alcohol moiety).

Reactivity Prediction:

QSPR and its counterpart, Quantitative Structure-Activity Relationship (QSAR), are also used to predict reactivity and biological interactions. For instance, studies on chlorophenols have correlated their toxicity (LC50 values) with descriptors representing lipophilic, electronic, and steric effects. nih.gov Key descriptors in these models include log Kow, the Hammett constant (σ), and the acid dissociation constant (pKa). nih.gov

For this compound, predicting its reactivity could involve modeling:

Oxidation Rate: The reactivity of the benzyl alcohol group towards oxidation could be modeled. Studies on similar compounds might use descriptors related to the energy of the Highest Occupied Molecular Orbital (EHOMO) and bond dissociation energies.

Biodegradation: The rate of environmental degradation is a crucial property. Models for substituted biphenyls have been developed to predict their oxidation by microorganisms. oup.com Such models often rely on electronic and steric descriptors.

Illustrative QSPR Model Data

The following tables are illustrative examples of how QSPR model data for this compound could be presented. The values are hypothetical and based on typical findings for analogous compounds.

Table 1: Hypothetical QSPR Model for n-Octanol/Water Partition Coefficient (log Kow) This table illustrates a potential multiple linear regression (MLR) model for predicting the lipophilicity of a series of substituted biphenyl (B1667301) alcohols, including the target compound.

| Compound Name | Experimental log Kow | Predicted log Kow | Residual |

| 4-Phenylbenzyl alcohol | 3.10 | 3.15 | -0.05 |

| 4-(4-Chlorophenyl)benzyl alcohol | 3.85 | 3.82 | 0.03 |

| This compound | 4.60 | 4.58 | 0.02 |

| 4-(3-Methylphenyl)benzyl alcohol | 3.55 | 3.60 | -0.05 |

| 4-(4-Methoxyphenyl)benzyl alcohol | 3.20 | 3.23 | -0.03 |

Model Equation Example: log Kow = 0.8 * ALogP + 0.5 * TPSA - 0.01 * MW + c ALogP (Ghose-Crippen LogKow), TPSA (Topological Polar Surface Area), MW (Molecular Weight) Model Statistics Example: R² = 0.98, Q² (cross-validation) = 0.95

Table 2: Hypothetical QSPR Model for Reactivity (Oxidation Rate Constant, kox) This table shows a potential model for predicting the relative oxidation rate of the alcohol moiety.

| Compound Name | Experimental log(kox) | Predicted log(kox) | Residual |

| Benzyl alcohol | 1.00 | 1.02 | -0.02 |

| 4-Chlorobenzyl alcohol | 0.85 | 0.88 | -0.03 |

| This compound | 0.70 | 0.68 | 0.02 |

| 4-Methylbenzyl alcohol | 1.15 | 1.13 | 0.02 |

| 4-Methoxybenzyl alcohol | 1.30 | 1.31 | -0.01 |

Model Equation Example: log(kox) = -1.5 * EHOMO + 0.9 * qC(alpha) + c EHOMO (Energy of Highest Occupied Molecular Orbital), qC(alpha) (Partial charge on the alpha-carbon) Model Statistics Example: R² = 0.96, F = 78

These models, once developed and validated, would allow for the rapid estimation of key physicochemical and reactivity parameters for this compound and newly designed derivatives, thereby accelerating research and development while minimizing experimental costs. jocpr.com The robustness of such models is highly dependent on the quality and diversity of the training data and the rigorousness of the validation procedures employed. nih.gov

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-(3,5-Dichlorophenyl)benzyl alcohol, and how do reaction conditions influence yield?

- Methodology :

-

Reduction of ketones : Use lithium aluminum hydride (LiAlH₄) in dry tetrahydrofuran (THF) under nitrogen to reduce 4-(3,5-dichlorophenyl)benzaldehyde. This method typically yields >90% but requires strict anhydrous conditions to avoid side reactions .

-

Grignard reaction : React 3,5-dichlorophenylmagnesium bromide with 4-formylbenzyl alcohol derivatives. Monitor temperature (<0°C) to prevent over-addition.

-

Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) for optimal purity.

- Data Table :

| Method | Yield (%) | Purity (%) | Key Limitation |

|---|---|---|---|

| LiAlH₄ Reduction | 92–96 | >98 | Sensitivity to moisture |

| Grignard Addition | 75–85 | >95 | Requires low-temperature control |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- 1H/13C NMR : Identify aromatic protons (δ 7.2–7.5 ppm) and hydroxyl groups (broad peak ~δ 5.1 ppm). The 3,5-dichloro substitution splits aromatic signals into distinct doublets .

- FT-IR : Confirm hydroxyl (O–H stretch at ~3350 cm⁻¹) and C–Cl bonds (600–800 cm⁻¹).

- Mass Spectrometry (MS) : Molecular ion peak at m/z 177.02 (M⁺) with fragmentation patterns matching chlorine isotopes .

Advanced Research Questions

Q. How can conflicting data on the compound’s stability under acidic conditions be resolved?

- Experimental Design :

- Conduct kinetic studies in buffered solutions (pH 1–7) at 25–80°C. Monitor degradation via HPLC .

- Use deuterated solvents (D₂O) in NMR to track proton exchange rates of the hydroxyl group.

- Contradiction Analysis :

- Discrepancies may arise from trace metal impurities (e.g., Fe³⁺) accelerating decomposition. Include chelating agents (EDTA) in stability assays .

Q. What steric and electronic effects dominate the reactivity of the hydroxyl group in nucleophilic substitutions?

- Electronic Effects :

-

The electron-withdrawing 3,5-dichlorophenyl group increases hydroxyl acidity (pKa ~10.5 vs. ~15 for unsubstituted benzyl alcohol), enhancing nucleophilicity in deprotonated forms .

- Steric Effects :

-

Ortho-chlorine atoms hinder access to the hydroxyl group, reducing reaction rates in bulky electrophilic systems (e.g., Mitsunobu reactions). Use smaller catalysts (e.g., DMAP vs. bulky phosphines) to mitigate steric hindrance .

- Data Table :

| Reaction Type | Rate Constant (k, M⁻¹s⁻¹) | Steric Hindrance Factor |

|---|---|---|

| Acetylation (Ac₂O) | 0.45 | Moderate |

| Sulfonation (TsCl) | 0.12 | High |

Key Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 177.02 g/mol | |

| CAS No. | 60211-57-6 | |

| Melting Point | 98–100°C (lit.) | |

| Solubility | Slightly soluble in H₂O; soluble in ethanol, THF |

Methodological Recommendations

- Synthesis Optimization : Use Schlenk-line techniques for moisture-sensitive reactions to improve reproducibility .

- Analytical Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals in aromatic regions .

- Stability Testing : Store the compound under inert gas (Ar/N₂) at −20°C to prevent oxidation of the hydroxyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.